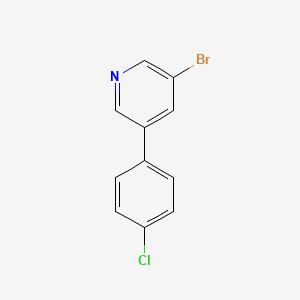
3-Bromo-5-(4-chlorophenyl)pyridine
説明
3-Bromo-5-(4-chlorophenyl)pyridine is a chemical compound with the CAS Number: 675590-22-4 . It has a molecular weight of 268.54 .
Molecular Structure Analysis
The IUPAC name for this compound is 3-bromo-5-(4-chlorophenyl)pyridine . The InChI code is 1S/C11H7BrClN/c12-10-5-9(6-14-7-10)8-1-3-11(13)4-2-8/h1-7H .科学的研究の応用
C11H7BrClN C_{11}H_{7}BrClN C11H7BrClN
and a molecular weight of 268.54 g/mol . It’s a versatile compound used in various scientific applications. Below is a comprehensive analysis of its unique applications across different fields of research:Pharmacology
In pharmacology, 3-Bromo-5-(4-chlorophenyl)pyridine is explored for its potential as a building block in drug discovery. Its structure is conducive to modifications that can lead to the development of new therapeutic agents with anti-inflammatory and analgesic activities . The compound’s halogenated aromatic rings make it a candidate for creating molecules that can interact with various biological targets.
Organic Synthesis
This compound plays a significant role in organic synthesis, particularly in cross-coupling reactions like the Suzuki–Miyaura coupling . Its bromine and chlorine substituents can act as leaving groups, allowing for the formation of new carbon-carbon bonds. This is crucial for constructing complex organic molecules for pharmaceuticals and other organic materials.
Material Science
In material science, 3-Bromo-5-(4-chlorophenyl)pyridine is utilized in the design and development of new materials. Its molecular structure can be incorporated into larger molecular frameworks, contributing to the advancement of materials with specific desired properties .
Analytical Chemistry
Analytical chemists use this compound as a standard or reagent in various chemical analyses. Its well-defined structure and properties allow for its use in method development and calibration of analytical instruments .
Agricultural Research
The compound’s derivatives are being studied for their use in agriculture, particularly in the synthesis of herbicides and insecticides . The presence of bromine and chlorine atoms in the molecule can be leveraged to create compounds that are effective against pests and weeds.
Environmental Studies
3-Bromo-5-(4-chlorophenyl)pyridine is also relevant in environmental studies. Researchers can study its breakdown products and interactions with environmental factors to assess its impact and behavior in ecosystems .
作用機序
Target of Action
This compound is a derivative of pyridine, which is a basic heterocyclic organic compound similar to benzene and pyrrole but with one CH group replaced by nitrogen . Pyridine and its derivatives are often used as precursors to agrochemicals and pharmaceuticals .
Mode of Action
It’s known that many bioactive aromatic compounds containing the indole nucleus have clinical and biological applications . They bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Biochemical Pathways
Indole derivatives, which are structurally similar, are known to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Pharmacokinetics
These properties are crucial for understanding the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
Indole derivatives have been found to have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities .
Action Environment
Factors such as temperature, ph, and the presence of other compounds can often affect the activity and stability of similar organic compounds .
This highlights the importance of continued research into the properties and effects of such compounds .
特性
IUPAC Name |
3-bromo-5-(4-chlorophenyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrClN/c12-10-5-9(6-14-7-10)8-1-3-11(13)4-2-8/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEWKYJZFNCMOJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=CN=C2)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70651765 | |
| Record name | 3-Bromo-5-(4-chlorophenyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70651765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
675590-22-4 | |
| Record name | 3-Bromo-5-(4-chlorophenyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70651765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



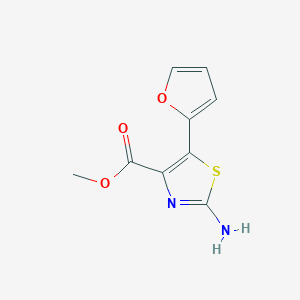
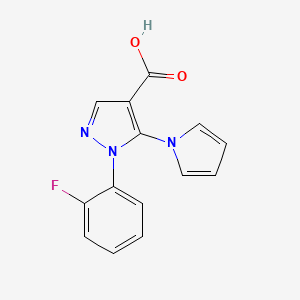
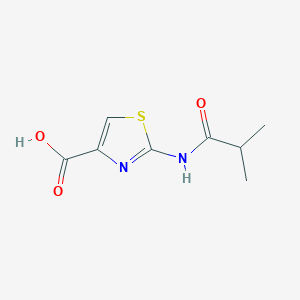


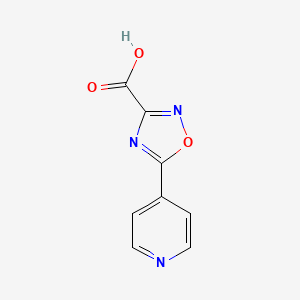


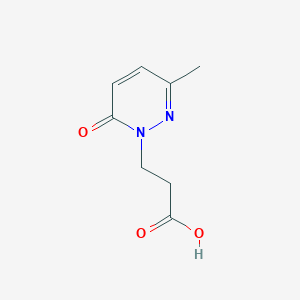
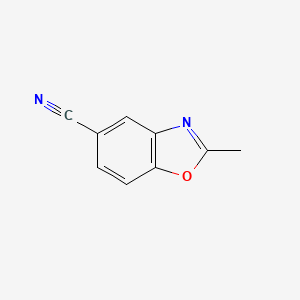

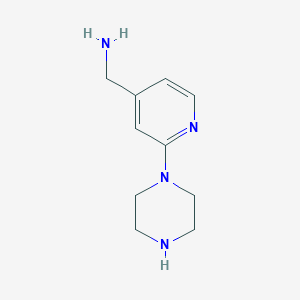
![2-[4-(Trifluoromethoxy)phenyl]nicotinic acid](/img/structure/B1386486.png)
